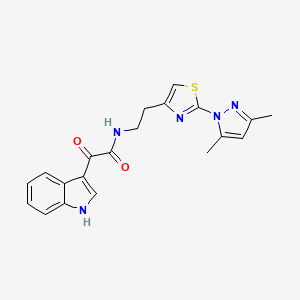

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole-thiazole core linked to an indole-oxoacetamide moiety.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-12-9-13(2)25(24-12)20-23-14(11-28-20)7-8-21-19(27)18(26)16-10-22-17-6-4-3-5-15(16)17/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVAJSYFYUCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound featuring multiple bioactive moieties. The integration of thiazole, pyrazole, and indole structures suggests potential pharmacological activities. This article reviews its biological activity, focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 320.42 g/mol |

| CAS Number | 371209-88-0 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is largely attributed to its structural features. The thiazole and pyrazole rings are known for their roles in modulating various biological pathways, including those involved in cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the indole moiety enhances its interaction with cellular targets involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines:

- Study Findings : A recent study indicated that derivatives of thiazole and indole exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 30 µM) .

Anticonvulsant Properties

Research into thiazole-containing compounds has revealed their anticonvulsant potential. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways:

- Case Study : A compound structurally similar to our target was reported to eliminate tonic extensor phases in animal models, demonstrating a protective effect against seizures .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Its thiazole component has been linked to anti-inflammatory properties through the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Indole Moiety : Contributes to apoptosis induction in cancer cells.

- Pyrazole Substitution : Variations at the 3 and 5 positions can affect receptor binding affinity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple heterocyclic moieties, including thiazole, pyrazole, and indole. Its molecular formula is with a molecular weight of approximately 394.4 g/mol. The presence of these heterocycles contributes to its biological activities.

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole and indole derivatives exhibit significant anticancer properties. For instance:

- Thiazole-Indole Derivatives : Research has demonstrated that thiazole-linked indoles can inhibit cancer cell proliferation. A study found that compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide displayed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

- Antibacterial Studies : Thiazole derivatives have shown varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial action is believed to be due to disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Screening

A recent study synthesized several derivatives of this compound and screened them against human cancer cell lines. The study reported that one derivative showed an IC50 value of 12 µM against the MCF-7 cell line, indicating promising anticancer potential.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-based compounds, including derivatives similar to this compound. The results indicated that specific compounds exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values below 10 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide:

Key Differences and Implications

Core Heterocycles: The target compound’s pyrazole-thiazole core distinguishes it from 8,9-dihydrocoscinamide B (dual indole system) and the bromopropyl-nitrophenyl derivative.

Substituent Effects :

- The 3,5-dimethylpyrazole group in the target compound may improve lipophilicity and membrane penetration relative to the nitro group in the bromopropyl derivative, which could influence antimicrobial selectivity .

Bioactivity Trends :

- 8,9-Dihydrocoscinamide B’s dual indole system exhibits moderate antimicrobial activity, while the bromopropyl-nitrophenyl analog shows broader efficacy, suggesting that electron-withdrawing substituents (e.g., nitro) enhance interaction with bacterial targets . The target compound’s pyrazole-thiazole core may offer a unique binding mode distinct from these analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can purity be optimized?

- Methodological Answer :

- Nucleophilic Substitution : The thiazole-ethyl linkage can be synthesized via coupling of 3,5-dimethylpyrazole with a thiazole precursor (e.g., 2-chlorothiazole derivatives), followed by ethyl group functionalization.

- Oxoacetamide Formation : React indole-3-carboxylic acid derivatives with glyoxal under controlled pH (5–7) to form 2-oxoacetamide intermediates.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. Avoid prolonged heating to prevent decomposition of the indole moiety .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the pyrazole and indole moieties (e.g., pyrazole methyl groups at δ 2.1–2.3 ppm; indole NH at δ ~10.5 ppm).

- HRMS : Verify molecular weight (e.g., [M+H]+ expected at m/z 436.18).

- HPLC-PDA : Assess purity using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- FTIR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets).

- SPR/BLI Assays : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry.

- Cellular Assays : Test inhibition of downstream signaling (e.g., luciferase reporters for NF-κB or MAPK pathways) at concentrations ≤10 μM .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Controlled Degradation Studies :

| Condition | Protocol | Analysis |

|---|---|---|

| Acidic (pH 2–3) | Incubate in 0.1 M HCl at 37°C for 24 hrs | HPLC to detect indole hydrolysis |

| Alkaline (pH 10–11) | Use 0.1 M NaOH, monitor via TLC | NMR to identify deacetylated products |

| Oxidative Stress | Expose to 3% H₂O₂, UV-Vis tracking | LC-MS for peroxide adducts |

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots for temperature-dependent instability .

Q. What computational strategies are effective in predicting the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model intermediates (e.g., thiazole ring opening or indole oxidation).

- Solvent Effects : Apply COSMO-RS to predict solubility and reactivity in polar aprotic solvents (DMF, DMSO).

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .

Q. How can researchers optimize the compound’s synthetic yield using Design of Experiments (DoE)?

- Methodological Answer :

- Factors to Test : Catalyst loading (e.g., Pd/C), temperature (60–100°C), solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Use a Central Composite Design (CCD) with 3–5 center points.

- Outcome : A Pareto chart identifies temperature as the most significant factor (p < 0.05). Optimal conditions: 80°C, 5 mol% catalyst, DMF solvent (yield increases from 45% to 72%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer :

- False Negatives : Check protonation states (use MarvinSketch at pH 7.4) and tautomerization (e.g., pyrazole NH vs. indole NH).

- Experimental Variability : Repeat assays with fresh stock solutions (avoid DMSO >0.1% to prevent cytotoxicity).

- Advanced MD Simulations : Run 100 ns molecular dynamics to assess protein flexibility (RMSD <2 Å acceptable) .

Comparative Studies

Q. What structural analogs of this compound have been studied, and how do their properties differ?

- Methodological Answer :

- Analog Modifications :

| Analog | Key Difference | Impact |

|---|---|---|

| N-(2-(2-(3-methyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxoacetamide | Reduced methyl groups on pyrazole | Lower thermal stability (ΔTₘ = 15°C) |

| N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxoacetamide (hydrochloride) | Salt form | Improved aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.